molecular formula C11H16O4S B8771803 (S)-2-HYDROXYBUTYL P-TOSYLATE

(S)-2-HYDROXYBUTYL P-TOSYLATE

Cat. No.: B8771803
M. Wt: 244.31 g/mol
InChI Key: UVSOURZMHXZMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-HYDROXYBUTYL P-TOSYLATE is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a hydroxybutyl group attached to a p-toluenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-HYDROXYBUTYL P-TOSYLATE typically involves the reaction of p-toluenesulfonyl chloride with 2-hydroxybutanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

p-Toluenesulfonyl chloride+2-Hydroxybutanol2-Hydroxybutyl p-toluenesulfonate+HCl\text{p-Toluenesulfonyl chloride} + \text{2-Hydroxybutanol} \rightarrow \text{this compound} + \text{HCl} p-Toluenesulfonyl chloride+2-Hydroxybutanol→2-Hydroxybutyl p-toluenesulfonate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: (S)-2-HYDROXYBUTYL P-TOSYLATE primarily undergoes nucleophilic substitution reactions (SN2 reactions) due to the presence of the good leaving group, the p-toluenesulfonate moiety. It can also participate in esterification and transesterification reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to promote the esterification of 2-hydroxybutyl p-toluenesulfonate with carboxylic acids.

Major Products:

    Nucleophilic Substitution: The major products are the corresponding substituted butyl derivatives.

    Esterification: The major products are esters formed by the reaction with carboxylic acids.

Scientific Research Applications

(S)-2-HYDROXYBUTYL P-TOSYLATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-2-HYDROXYBUTYL P-TOSYLATE involves its ability to act as an electrophile in nucleophilic substitution reactions. The p-toluenesulfonate group is a good leaving group, which facilitates the attack of nucleophiles on the carbon atom of the hydroxybutyl group. This results in the formation of substituted products.

Comparison with Similar Compounds

  • Butyl p-toluenesulfonate
  • Methyl p-toluenesulfonate
  • Ethyl p-toluenesulfonate

Comparison: (S)-2-HYDROXYBUTYL P-TOSYLATE is unique due to the presence of the hydroxy group, which allows for additional reactivity compared to other alkyl p-toluenesulfonates. This hydroxy group can participate in further chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

IUPAC Name

2-hydroxybutyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3

InChI Key

UVSOURZMHXZMJW-UHFFFAOYSA-N

Canonical SMILES

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O

Origin of Product

United States

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